Neuroprotective agent 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neuroprotective agent 4 is a compound that has garnered significant attention in the field of neuroprotection. Neuroprotective agents are substances that help to preserve the structure and function of neurons in the central nervous system. These agents are crucial in the treatment and prevention of neurodegenerative diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. This compound is known for its ability to mitigate neuronal damage and promote neuronal survival under various pathological conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of neuroprotective agent 4 involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of automated equipment to control reaction parameters and ensure consistent quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound. Quality control measures, including spectroscopic and chromatographic analyses, are implemented to verify the identity and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Neuroprotective agent 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its neuroprotective properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.

Substitution: Nucleophilic and electrophilic substitution reactions are carried out using reagents such as halogens, alkylating agents, and nucleophiles to introduce or replace functional groups.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties. These derivatives are further evaluated for their neuroprotective efficacy and safety in preclinical and clinical studies.

Applications De Recherche Scientifique

Neuroprotective agent 4 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of neuroprotection and to develop new synthetic methodologies for neuroprotective agents.

Biology: Researchers use this compound to investigate the cellular and molecular mechanisms underlying neurodegeneration and to identify potential therapeutic targets.

Medicine: The compound is evaluated in preclinical and clinical trials for its efficacy in treating neurodegenerative diseases and acute neurological injuries, such as stroke and traumatic brain injury.

Industry: this compound is used in the development of pharmaceuticals and nutraceuticals aimed at preventing and treating neurodegenerative conditions.

Mécanisme D'action

The mechanism of action of neuroprotective agent 4 involves multiple molecular targets and pathways. The compound exerts its effects by:

Inhibiting oxidative stress: this compound reduces the production of reactive oxygen species and enhances the activity of antioxidant enzymes, thereby protecting neurons from oxidative damage.

Modulating inflammation: The compound inhibits the activation of microglia and astrocytes, reducing the release of pro-inflammatory cytokines and preventing neuroinflammation.

Enhancing neurotrophic support: this compound promotes the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which support neuronal survival and growth.

Regulating apoptosis: The compound modulates apoptotic pathways by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins, thereby preventing programmed cell death.

Comparaison Avec Des Composés Similaires

Neuroprotective agent 4 is compared with other similar compounds to highlight its uniqueness:

Flavonoids: These natural compounds have antioxidant and anti-inflammatory properties similar to this compound. this compound has a more potent effect on modulating apoptotic pathways.

Ginsenosides: These compounds, derived from ginseng, also exhibit neuroprotective effects. This compound, however, has a broader range of molecular targets and pathways.

Curcumin: Known for its anti-inflammatory and antioxidant properties, curcumin is another neuroprotective agent. This compound is unique in its ability to enhance neurotrophic support and regulate apoptosis more effectively.

Propriétés

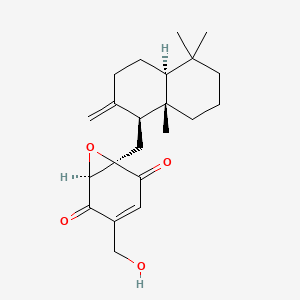

Formule moléculaire |

C14H17NO2 |

|---|---|

Poids moléculaire |

231.29 g/mol |

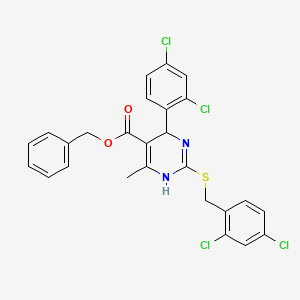

Nom IUPAC |

N-tert-butyl-1-(2-prop-2-ynoxyphenyl)methanimine oxide |

InChI |

InChI=1S/C14H17NO2/c1-5-10-17-13-9-7-6-8-12(13)11-15(16)14(2,3)4/h1,6-9,11H,10H2,2-4H3/b15-11- |

Clé InChI |

XXJZYUXHMIVGHA-PTNGSMBKSA-N |

SMILES isomérique |

CC(C)(C)/[N+](=C/C1=CC=CC=C1OCC#C)/[O-] |

SMILES canonique |

CC(C)(C)[N+](=CC1=CC=CC=C1OCC#C)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)

![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)

![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)

![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)